Cas no 1896912-85-8 (2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-8-carboxylic acid)

2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-8-carboxylic acid structure
1896912-85-8 structure
Product name:2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-8-carboxylic acid
CAS No:1896912-85-8
MF:C9H16N2O2
Molecular Weight:184.235542297363
CID:5267283

2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-8-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2H-Pyrido[1,2-a]pyrazine-8-carboxylic acid, octahydro-
    • 2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-8-carboxylic acid
    • インチ: 1S/C9H16N2O2/c12-9(13)7-1-3-11-4-2-10-6-8(11)5-7/h7-8,10H,1-6H2,(H,12,13)
    • InChIKey: FXZJRWYQTBWNEP-UHFFFAOYSA-N
    • SMILES: C12CC(C(O)=O)CCN1CCNC2

2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-8-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0471-5G
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-8-carboxylic acid
1896912-85-8 95%
5g
¥ 37,224.00 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1563950-1g
Octahydro-2H-pyrido[1,2-a]pyrazine-8-carboxylic acid
1896912-85-8 98%
1g
¥26884 2023-04-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0471-250MG
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-8-carboxylic acid
1896912-85-8 95%
250MG
¥ 4,963.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0471-500.0mg
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-8-carboxylic acid
1896912-85-8 95%
500.0mg
¥8276.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0471-250.0mg
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-8-carboxylic acid
1896912-85-8 95%
250.0mg
¥4962.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0471-100MG
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-8-carboxylic acid
1896912-85-8 95%
100MG
¥ 3,102.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0471-500MG
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-8-carboxylic acid
1896912-85-8 95%
500MG
¥ 8,276.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0471-500mg
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-8-carboxylic acid
1896912-85-8 95%
500mg
¥8276.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0471-1g
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-8-carboxylic acid
1896912-85-8 95%
1g
¥12408.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0471-100.0mg
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-8-carboxylic acid
1896912-85-8 95%
100.0mg
¥3102.0000 2024-08-03

2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-8-carboxylic acid 関連文献

2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-8-carboxylic acidに関する追加情報

2,3,4,6,7,8,9,9a-Octahydro-1H-Pyrido[1,2-a]Pyrazine-8-Carboxylic Acid (CAS No. 1896912-85-3)

2,3,4,6,7,8,9,9a-Octahydro-1H-Pyrido[1,2-a]Pyrazine-8-Carboxylic Acid, with the chemical identifier CAS No. 1896912-85-8, represents a class of bioactive compounds characterized by a unique polycyclic heteroaromatic scaffold. This compound exhibits structural features that distinguish it from traditional pharmacological agents, including a fused pyrazine and pyridine ring system, which may contribute to its diverse biological activities. The molecule's stereochemistry and functional groups, such as the carboxylic acid moiety, play critical roles in its interactions with biological targets.

Recent studies have highlighted the potential of this compound in modulating cellular signaling pathways associated with inflammation, oxidative stress, and neurodegenerative processes. For instance, in vitro experiments demonstrate its ability to inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. This property has sparked interest in its application for the development of therapeutic agents targeting chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease (IBD).

Chemical Synthesis and Structural Stability of 2,3,4,6,7,8,9,9a-Octahydro-1H-Pyrido[1,2-a]Pyrazine-8-Carboxylic Acid involves complex multistep reactions, often requiring specialized reagents and conditions. The molecule's stability under physiological conditions is a key factor in its potential for pharmaceutical use. Researchers have reported that its solid-state form exhibits superior crystallinity, which may enhance its solubility and bioavailability in vivo.

Advancements in computational chemistry have enabled the prediction of binding affinity and drug-likeness properties of this compound. Molecular docking studies suggest that it may interact with specific protein domains, such as the kinase ATP-binding site, offering insights into its mechanism of action. These findings align with the growing trend of structure-based drug design in the pharmaceutical industry.

Biological Activity and Mechanism of Action have been extensively investigated in preclinical models. For example, in in vivo studies involving animal models of neurodegeneration, this compound has shown neuroprotective effects by reducing oxidative stress markers and promoting mitochondrial function. Its ability to cross the blood-brain barrier is a significant advantage for its potential application in treating neurodegenerative disorders like Alzheimer's disease.

Emerging research also explores its role in anti-cancer therapy. Preliminary data from in vitro experiments indicate that the compound may induce apoptosis in cancer cell lines by targeting specific signaling pathways, such as the PI3K/AKT pathway. These findings are particularly relevant given the increasing focus on targeted therapies in oncology.

Pharmacokinetic Profile of 2,3,4,6,7,8,9,9a-Octahydro-1H-Pyrido[1,2-a]Pyrazine-8-Carboxylic Acid has been evaluated in preclinical studies. Its oral bioavailability and half-life suggest that it may be suitable for chronic disease management. However, further clinical trials are needed to confirm its safety and efficacy in human subjects.

Applications in Drug Development are being explored across multiple therapeutic areas. In the context of inflammatory diseases, its anti-inflammatory properties make it a promising candidate for the development of novel therapeutics. Additionally, its potential as a neuroprotective agent has led to investigations in models of Parkinson's disease and multiple sclerosis.

Researchers are also examining its potential for combination therapy. Studies suggest that it may synergize with existing treatments, such as immunomodulatory agents, to enhance therapeutic outcomes. This approach aligns with the current trend of personalized medicine, where multimodal therapies are increasingly being adopted.

Despite its promising properties, challenges remain in optimizing its therapeutic potential. Ongoing studies focus on improving its selectivity and reducing off-target effects. Advances in chemical modification techniques are expected to address these limitations, paving the way for its transition from laboratory research to clinical application.

In conclusion, 2,3,4,6,7,8,9,9a-Octahydro-1H-Pyrido[1,2-a]Pyrazine-8-Carboxylic Acid represents a compelling example of how structural complexity can translate into biological functionality. Its unique chemical features and diverse biological activities position it as a valuable candidate for further exploration in pharmaceutical research.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1896912-85-8)2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-8-carboxylic acid
A1075506
Purity:99%/99%/99%/99%
はかる:100.0mg/250.0mg/500.0mg/1.0g
Price ($):389.0/622.0/1037.0/1555.0